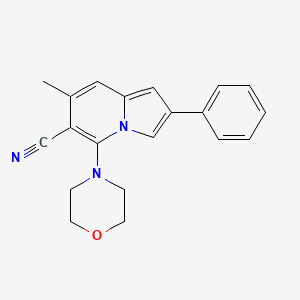

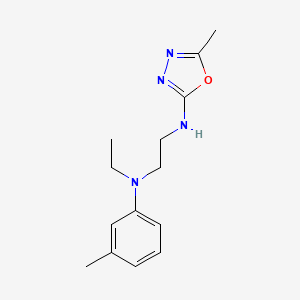

![molecular formula C12H10N8O3 B5594296 N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

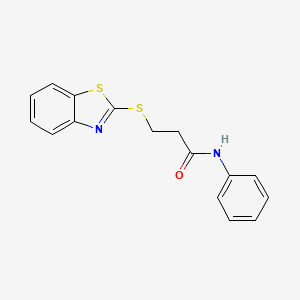

The compound appears to contain an oxadiazole ring . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are known to appear in a variety of pharmaceutical drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized through a variety of methods . The synthesis of oxadiazoles often involves the cyclization of appropriate precursors .Applications De Recherche Scientifique

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-Oxadiazole N-Mannich bases demonstrated significant antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds showed promising anti-proliferative activity against several cancer cell lines, indicating potential applications in antimicrobial and cancer research (L. H. Al-Wahaibi et al., 2021).

Anticancer and Antiangiogenic Effects

Research on novel thioxothiazolidin-4-one derivatives highlighted their anticancer and antiangiogenic effects against a mouse tumor model. These compounds significantly reduced tumor volume and cell number, extending the life span of tumor-bearing mice. The findings suggest the potential of related chemical structures in developing anticancer therapies (S. Chandrappa et al., 2010).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, upon reaction with a range of primary amines, exhibited potent cytotoxic activity against various cancer cell lines. Some compounds had IC(50) values less than 10 nM, showcasing their potential in cancer treatment (L. Deady et al., 2003).

Novel Synthesis Methods

Studies also focused on the development of novel synthesis methods for creating 1,3,4-oxadiazole derivatives, which are pivotal in the pharmaceutical industry for developing new drugs. These methods offer efficient, catalyst-free approaches to synthesize fully substituted 1,3,4-oxadiazole derivatives, contributing to green chemistry initiatives (A. Ramazani & A. Rezaei, 2010).

Antimycobacterial Activity

Another study synthesized substituted isosteres of pyridine- and pyrazinecarboxylic acids, which exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. This research opens avenues for developing new treatments for tuberculosis (M. Gezginci et al., 1998).

Propriétés

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N8O3/c1-21-6-3-4-8(22-2)7(5-6)13-9-11-15-18-19-20(11)12-10(14-9)16-23-17-12/h3-5H,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPTPRRAJIPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N4C2=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

![2-{[3-(2-thienyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5594234.png)

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)

![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)